5-Chloro-4-fluoro-2-nitrophenol
Overview
Description
5-Chloro-4-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3ClFNO3 and a molecular weight of 191.54 . It is also known as 4-chloro-5-fluoro-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-2-nitrophenol consists of a phenol group with chlorine, fluorine, and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-nitrophenol is a solid substance . It should be stored in a sealed container in a dry room .Scientific Research Applications
5-Chloro-4-fluoro-2-nitrophenol is a type of fluorinated aromatic alcohol and phenol . It’s used in organofluorine chemistry . The molecular weight of this compound is 191.54 .
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Organofluorine Chemistry
- 5-Chloro-4-fluoro-2-nitrophenol is a type of fluorinated aromatic alcohol and phenol . It’s used in organofluorine chemistry . The molecular weight of this compound is 191.54 .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
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Nitro Compounds
- Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .
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Preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline
- 4-Fluoro-2-nitrophenol may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
- The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the source .
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Preparation of Nitro Compounds
- Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
- Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
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Use as a Sea Lamprey Larvicide
- A compound similar to 5-Chloro-4-fluoro-2-nitrophenol, 3-Trifluormethyl-4-nitrophenol, has been used as a selective sea lamprey larvicide .
- The sea lamprey is a pest that has caused significant damage to lake trout populations in the Great Lakes .
- The larvicide is used to control the lamprey population during the larval stage, when they are concentrated in restricted areas .
Safety And Hazards
properties
IUPAC Name |
5-chloro-4-fluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVAVSPGWOFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626303 | |
Record name | 5-Chloro-4-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-nitrophenol | |
CAS RN |
65001-79-8 | |
Record name | Phenol, 5-chloro-4-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65001-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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